
(R)-1-((E)-3-(2-Phenylpyrazolo(1,5-a)pyridin-3-yl)acryloyl)-piperidin-2-ylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FK-352 is a pyrazolopyridine derivative and an adenosine-1 receptor antagonist.
Preparation Methods
FK-352 can be synthesized through multiple routes. One common method involves the Wittig condensation of 2-phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde with trimethyl phosphonoacetate in hot toluene, yielding 3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2(E)-propenoic acid methyl ester. This ester is then hydrolyzed with aqueous sodium hydroxide to produce the free acid. The free acid is converted to the corresponding acyl chloride using thionyl chloride in dimethylformamide, which is then condensed with 2-(2R)-piperidinylacetic acid ethyl ester in the presence of triethylamine in dichloromethane .
Chemical Reactions Analysis
FK-352 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen over palladium on carbon in ethanol.
Scientific Research Applications
FK-352 has several scientific research applications:
Chemistry: It is used as a model compound in the study of pyrazolopyridine derivatives and their chemical properties.
Biology: FK-352 is studied for its role as an adenosine-1 receptor antagonist, which has implications in various biological processes.
Medicine: The compound is being researched for its potential therapeutic effects in conditions like pancreatitis and ulcers due to its adenosine antagonistic properties
Mechanism of Action
FK-352 exerts its effects by antagonizing the adenosine-1 receptor. This receptor is involved in various physiological processes, including the regulation of renal function and the modulation of neurotransmitter release. By blocking this receptor, FK-352 can influence these processes, making it a valuable compound for research in pharmacology and medicine .
Comparison with Similar Compounds
FK-352 is unique compared to other adenosine receptor antagonists due to its specific pyrazolopyridine structure. Similar compounds include:
Caffeine: A well-known adenosine receptor antagonist with a different structure.
Theophylline: Another adenosine receptor antagonist used in the treatment of respiratory diseases.
DPCPX: A selective adenosine-1 receptor antagonist with a different chemical structure.
These compounds share the common feature of antagonizing adenosine receptors but differ in their chemical structures and specific applications.
Properties
CAS No. |
143881-08-7 |
|---|---|
Molecular Formula |
C23H23N3O3 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[(2R)-1-[(E)-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enoyl]piperidin-2-yl]acetic acid |
InChI |
InChI=1S/C23H23N3O3/c27-21(25-14-6-4-10-18(25)16-22(28)29)13-12-19-20-11-5-7-15-26(20)24-23(19)17-8-2-1-3-9-17/h1-3,5,7-9,11-13,15,18H,4,6,10,14,16H2,(H,28,29)/b13-12+/t18-/m1/s1 |
InChI Key |
UWTYIJJJSYDUQM-QFQMRYFISA-N |
Isomeric SMILES |
C1CCN([C@H](C1)CC(=O)O)C(=O)/C=C/C2=C3C=CC=CN3N=C2C4=CC=CC=C4 |
SMILES |
C1CCN(C(C1)CC(=O)O)C(=O)C=CC2=C3C=CC=CN3N=C2C4=CC=CC=C4 |
Canonical SMILES |
C1CCN(C(C1)CC(=O)O)C(=O)C=CC2=C3C=CC=CN3N=C2C4=CC=CC=C4 |
Synonyms |
FK 352 FK-352 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


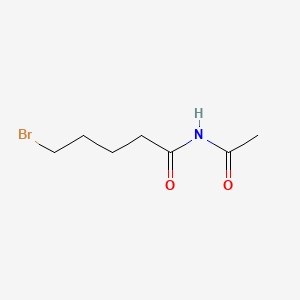
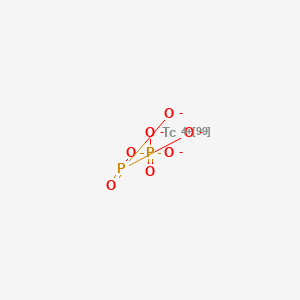
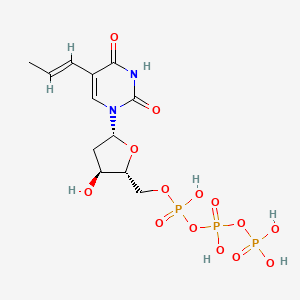

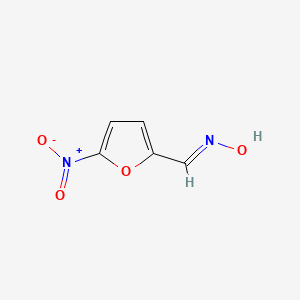

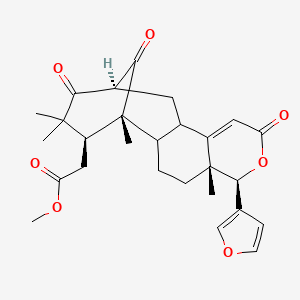
![N'-{(E)-[5-(3-bromophenyl)furan-2-yl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B1239722.png)
![methyl 2-[[[(2S,3S,5R)-3-azido-5-(5-bromo-6-methoxy-5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-(4-bromophenoxy)phosphoryl]amino]propanoate](/img/structure/B1239724.png)
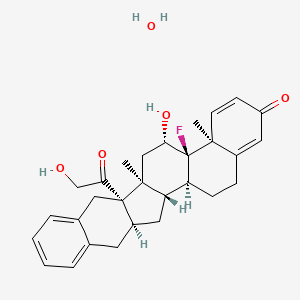
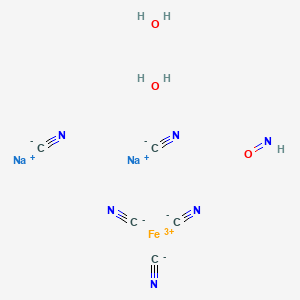
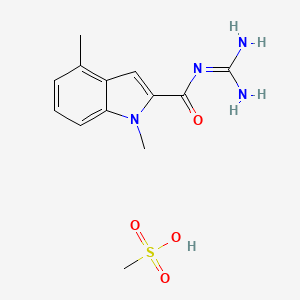
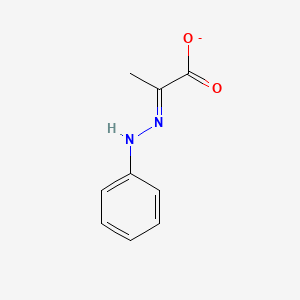
![(1R,3S,7R,8R)-N-methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine](/img/structure/B1239730.png)
